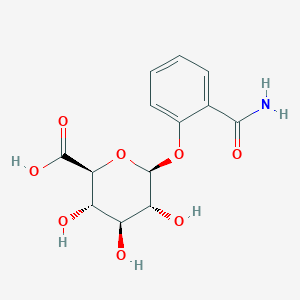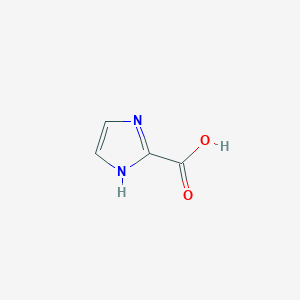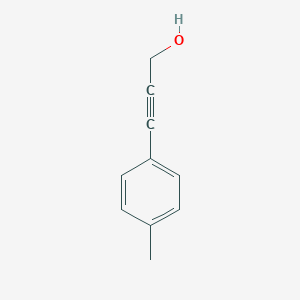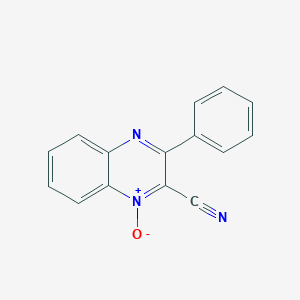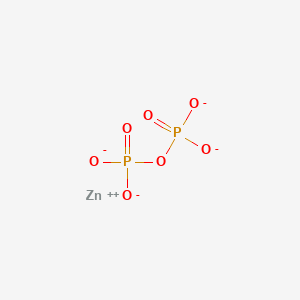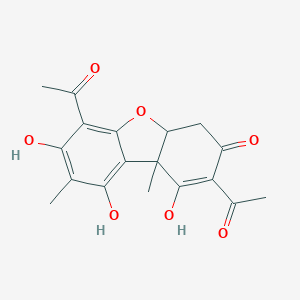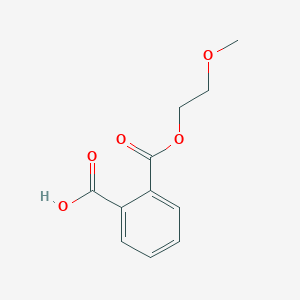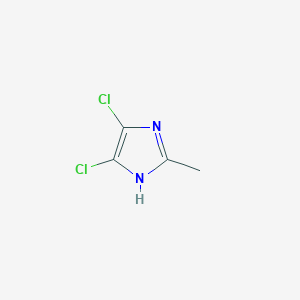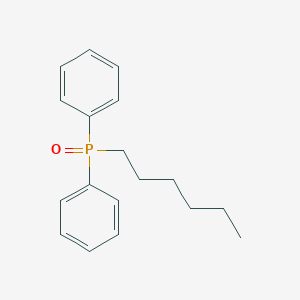
Phosphine oxide, hexyldiphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, hexyldiphenyl- (HDPPO) is a type of phosphine oxide compound that has gained significant attention in the scientific community due to its unique properties. HDPPO is widely used in various scientific research applications, including as a solvent, catalyst, and a fluorescent probe.
作用機序
The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood. However, it is believed that Phosphine oxide, hexyldiphenyl- acts as a nucleophile and reacts with electrophiles to form stable adducts. Additionally, Phosphine oxide, hexyldiphenyl- is believed to act as a radical scavenger, which can prevent oxidative damage to cells and tissues.
生化学的および生理学的効果
Phosphine oxide, hexyldiphenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that Phosphine oxide, hexyldiphenyl- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Phosphine oxide, hexyldiphenyl- has been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. However, the physiological effects of Phosphine oxide, hexyldiphenyl- in vivo are not well understood.
実験室実験の利点と制限
Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a solvent, catalyst, or fluorescent probe. Additionally, Phosphine oxide, hexyldiphenyl- is relatively non-toxic and can be used in a wide range of concentrations. However, Phosphine oxide, hexyldiphenyl- has several limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Phosphine oxide, hexyldiphenyl- has a relatively low solubility in water, which can limit its use in aqueous solutions.
将来の方向性
There are several future directions for the research of Phosphine oxide, hexyldiphenyl-. One potential area of research is the development of new synthesis methods for Phosphine oxide, hexyldiphenyl-, which can reduce the cost and increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action of Phosphine oxide, hexyldiphenyl-, particularly in vivo. Finally, there is a need for further research on the potential therapeutic applications of Phosphine oxide, hexyldiphenyl-, particularly in cancer treatment and antioxidant therapy.
Conclusion:
In conclusion, Phosphine oxide, hexyldiphenyl- is a unique phosphine oxide compound that has gained significant attention in the scientific community due to its diverse range of applications. Phosphine oxide, hexyldiphenyl- is commonly used as a solvent, catalyst, and a fluorescent probe in various scientific research applications. The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood, but it is believed to act as a nucleophile and a radical scavenger. Phosphine oxide, hexyldiphenyl- has several biochemical and physiological effects, including antioxidant properties and the ability to inhibit cancer cell growth. Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments, including its stability and non-toxicity, but also has limitations such as its cost and low solubility in water. Finally, there are several future directions for the research of Phosphine oxide, hexyldiphenyl-, including the development of new synthesis methods, further studies on its mechanism of action, and potential therapeutic applications.
合成法
Phosphine oxide, hexyldiphenyl- can be synthesized using a variety of methods, including the reaction of hexyldiphenylphosphine with hydrogen peroxide or the reaction of hexyldiphenylphosphine with oxygen in the presence of a catalyst. The most commonly used method for synthesizing Phosphine oxide, hexyldiphenyl- is the reaction of hexyldiphenylphosphine with hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
科学的研究の応用
Phosphine oxide, hexyldiphenyl- has been widely used in various scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds, including aromatic hydrocarbons, alcohols, and ketones. Phosphine oxide, hexyldiphenyl- is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones. Additionally, Phosphine oxide, hexyldiphenyl- is used as a fluorescent probe in biological imaging and sensing applications.
特性
CAS番号 |
19259-70-2 |
|---|---|
製品名 |
Phosphine oxide, hexyldiphenyl- |
分子式 |
C18H23OP |
分子量 |
286.3 g/mol |
IUPAC名 |
[hexyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H23OP/c1-2-3-4-11-16-20(19,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
InChIキー |
JAGMIDWNYDXFLD-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
同義語 |
HEXYLDIPHENYLPHOSPHINE OXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



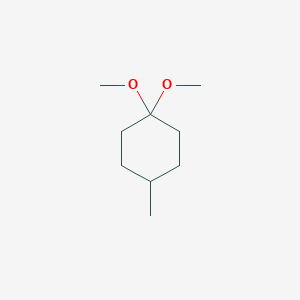
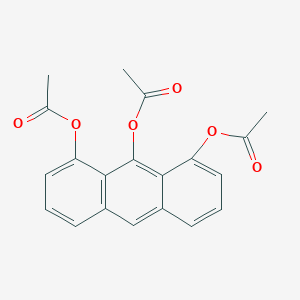
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
